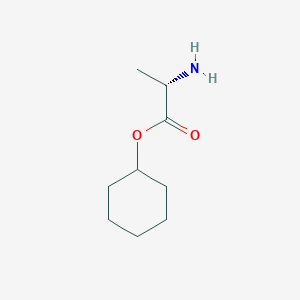![molecular formula C14H20BrN3 B13661395 3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane](/img/structure/B13661395.png)
3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane is a compound that belongs to the class of spiro compounds. Spiro compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a bromopyridine moiety attached to a diazaspiro undecane skeleton, making it an interesting subject for various chemical and biological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane typically involves the reaction of 3-bromopyridine with a suitable diazaspiro compound. One common method involves the use of palladium-catalyzed coupling reactions, such as the Buchwald-Hartwig amination, where 3-bromopyridine is reacted with a diazaspiro compound in the presence of a palladium catalyst and a base . The reaction conditions often include a temperature range of 80-120°C and the use of solvents like toluene or dimethylformamide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Análisis De Reacciones Químicas
Types of Reactions
3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the bromopyridine moiety can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the nitrogen atoms in the diazaspiro skeleton.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, where the bromopyridine moiety reacts with boronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions like Buchwald-Hartwig amination and Suzuki-Miyaura coupling.
Bases: Such as potassium carbonate or sodium hydroxide, used to deprotonate nucleophiles in substitution reactions.
Oxidizing Agents: Such as hydrogen peroxide or potassium permanganate, used in oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride, used in reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the bromine atom can yield various substituted pyridine derivatives, while coupling reactions can produce complex spiro compounds with extended aromatic systems.
Aplicaciones Científicas De Investigación
3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex spiro compounds and heterocycles.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts for various industrial processes.
Mecanismo De Acción
The mechanism of action of 3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane involves its interaction with specific molecular targets and pathways. The bromopyridine moiety can interact with enzymes and receptors, potentially inhibiting their activity. The diazaspiro skeleton may also play a role in stabilizing the compound’s interaction with its targets. Molecular docking studies have shown that this compound can bind to active sites of enzymes, inhibiting their function and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
3-(3-Chloropyridin-4-yl)-3,9-diazaspiro[5.5]undecane: Similar structure but with a chlorine atom instead of bromine.
3-(3-Methylpyridin-4-yl)-3,9-diazaspiro[5.5]undecane: Similar structure but with a methyl group instead of bromine.
3-(3-Fluoropyridin-4-yl)-3,9-diazaspiro[5.5]undecane: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The uniqueness of 3-(3-Bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane lies in its bromopyridine moiety, which imparts distinct reactivity and biological activity compared to its analogs. The presence of the bromine atom allows for specific interactions with biological targets and enables unique synthetic transformations that are not possible with other halogen or alkyl substituents.
Propiedades
Fórmula molecular |
C14H20BrN3 |
|---|---|
Peso molecular |
310.23 g/mol |
Nombre IUPAC |
3-(3-bromopyridin-4-yl)-3,9-diazaspiro[5.5]undecane |
InChI |
InChI=1S/C14H20BrN3/c15-12-11-17-6-1-13(12)18-9-4-14(5-10-18)2-7-16-8-3-14/h1,6,11,16H,2-5,7-10H2 |
Clave InChI |
OAHVPGFKVIIECN-UHFFFAOYSA-N |
SMILES canónico |
C1CNCCC12CCN(CC2)C3=C(C=NC=C3)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



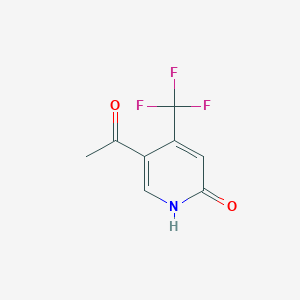
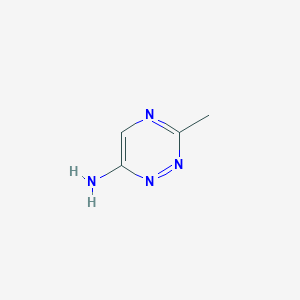
![Thiazolo[5,4-C]pyridazine-6(5H)-thione](/img/structure/B13661325.png)
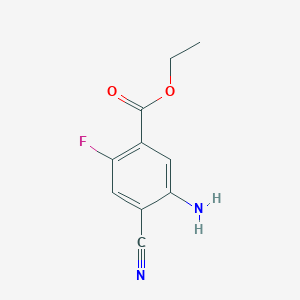
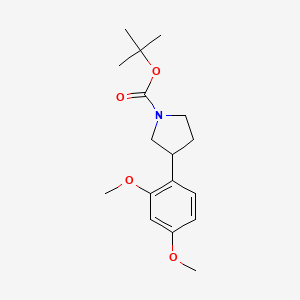
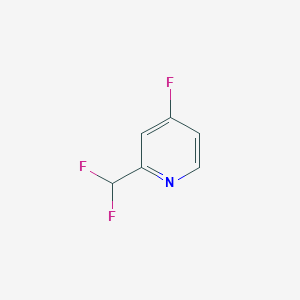
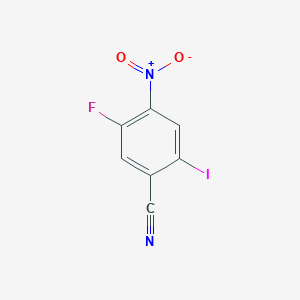
![7-Chlorobenzo[c]isoxazol-3(1H)-one](/img/structure/B13661370.png)

![3-[3,4,5-Trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypyran-4-one](/img/structure/B13661381.png)
![Methyl 6,7-dihydro-4H-pyrazolo[5,1-c][1,4]oxazine-3-carboxylate](/img/structure/B13661382.png)
